![molecular formula C20H17Cl2N5O4 B2528915 N-(2,4-二氯苯基)-2-(5-(4-乙氧基苯基)-4,6-二氧代-4,5,6,6a-四氢吡咯并[3,4-d][1,2,3]三唑-1(3aH)-基)乙酰胺 CAS No. 1052617-39-6](/img/structure/B2528915.png)
N-(2,4-二氯苯基)-2-(5-(4-乙氧基苯基)-4,6-二氧代-4,5,6,6a-四氢吡咯并[3,4-d][1,2,3]三唑-1(3aH)-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds related to N-(2,4-dichlorophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide involves multiple steps, starting with the reaction of base molecules such as uracil derivatives. For instance, the reaction of 6-methyluracil with 2-chloromethyltiiran leads to the formation of a 6-methyl-3-(thietan-3-yl)uracil, which upon further reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide results in a related compound with a tetrahydropyrimidine core . Although the exact synthesis of the compound is not detailed, the methodologies used in the synthesis of structurally similar compounds suggest a multi-step process involving chloroacetamide derivatives and heterocyclic amines.
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of a dichlorophenyl group, a heterocyclic moiety, and an acetamide linkage. X-ray analysis, NMR, and IR spectroscopy are typically employed to confirm the structure of such compounds. The conformational behavior of these molecules is influenced by internal rotation around certain groups, such as the thietanyl group in the related compound mentioned in paper . This behavior is significant as it can affect the biological activity and interactions of the molecule.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are likely to include nucleophilic substitution reactions, where a leaving group is replaced by a nucleophile, and condensation reactions, where two molecules combine with the loss of a small molecule such as water. The specific chemical reactions for the compound are not detailed in the provided papers, but the synthesis of similar compounds involves reactions between chloroacetamide derivatives and heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are determined by their functional groups and molecular structure. The presence of the dichlorophenyl group suggests that these compounds are likely to be relatively non-polar and may exhibit significant lipophilicity, which can influence their solubility and absorption characteristics. The heterocyclic components contribute to the molecule's potential for hydrogen bonding and molecular interactions, which are important for biological activity. The acetamide linkage is a common feature in drug molecules and can affect the compound's stability and reactivity. The exact properties of N-(2,4-dichlorophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide would need to be determined experimentally.
Case Studies and Biological Activity
While the provided papers do not detail case studies on the specific compound , they do provide insight into the biological activity of structurally related compounds. For example, a series of N-substituted propylamines and amides with a dichlorophenyl-triazolyl moiety have been synthesized and tested for antifungal activity . These compounds have shown efficacy against plant pathogenic fungi, suggesting that the dichlorophenyl-triazolyl scaffold is a valuable component in the design of antifungal agents. The biological activity is influenced by the size and lipophilicity of the substituents, with certain groups like allyl and propargyl being particularly effective . This information can be extrapolated to hypothesize about the potential biological activity of the compound , although direct studies would be necessary for confirmation.
科学研究应用
合成方法和化学性质
杂环化合物的合成:具有类似于 N-(2,4-二氯苯基)-2-(5-(4-乙氧基苯基)-4,6-二氧代-4,5,6,6a-四氢吡咯并[3,4-d][1,2,3]三唑-1(3aH)-基)乙酰胺 结构的化合物通常在新型杂环化合物的开发中发挥至关重要的作用。例如,1,2,4-三唑衍生物的合成和抗菌活性表明这些框架在开发新的抗菌剂方面具有潜力 (Bektaş 等人,2007)。
胆碱酯酶抑制研究:针对胆碱酯酶抑制的新型三唑化合物 N-芳基衍生物的研究展示了这些分子在研究神经酶靶点中的应用,可能为阿尔茨海默病等疾病的治疗提供途径 (Riaz 等人,2020)。
生物活性与应用
抗癌和抗菌活性:探索三唑并[3,4-a]酞嗪的新类似物及其抗癌和抗菌活性证明了这些化合物的潜在生物医学应用。此类研究突出了在类似化学框架内发现新型治疗剂的可能性 (Kumar 等人,2019)。
酶抑制用于药物发现:由 2-[3-(4-氯苯基)-5-(4-甲氧基苄基)-4H-1,2,4-三唑-4-基]乙酰肼衍生的化合物的合成和研究,用于脂肪酶和 α-葡萄糖苷酶抑制,说明了这些分子在识别新候选药物中的作用,特别是对于代谢紊乱 (Bekircan 等人,2015)。
属性
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N5O4/c1-2-31-13-6-4-12(5-7-13)27-19(29)17-18(20(27)30)26(25-24-17)10-16(28)23-15-8-3-11(21)9-14(15)22/h3-9,17-18H,2,10H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUZEYLUVMJUTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2528834.png)
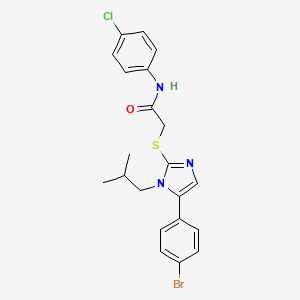
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2528836.png)

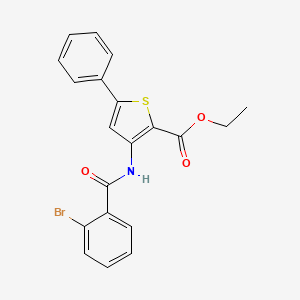
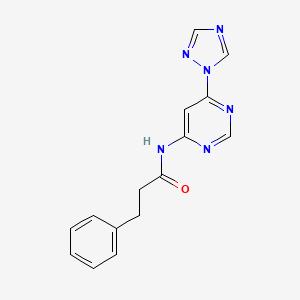
![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2528841.png)
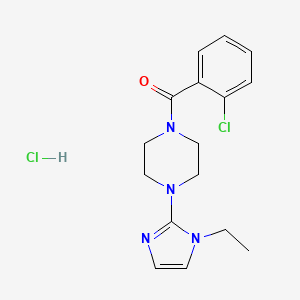


![5-methyl-3-propyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2528849.png)
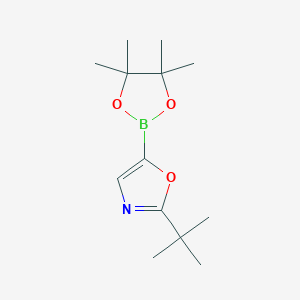
![2-[[5-(Quinolin-8-yloxymethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2528854.png)